2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
Description
2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a complex organic compound that features a benzimidazole core linked to a methoxyphenoxyethyl group and an ethanol moiety
Properties
IUPAC Name |
2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-14-6-8-15(9-7-14)23-13-11-20-17-5-3-2-4-16(17)19-18(20)10-12-21/h2-9,21H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHHACITTJCCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing compounds. For example, 2-mercaptobenzimidazole intermediates are prepared by reacting o-phenylenediamine with carbon disulfide under basic conditions, followed by alkylation or arylation at the sulfur position. In one protocol, 2-(benzylthio)benzimidazole was synthesized by treating 2-mercaptobenzimidazole with benzyl chloride in ethanol using potassium hydroxide as a base, achieving a 98.9% yield for the intermediate alcohol precursor.
Functionalization with (4-Methoxyphenoxy)ethyl Side Chain
Introducing the (4-methoxyphenoxy)ethyl group requires synthesizing 2-(4-methoxyphenoxy)ethylamine as a key intermediate. A high-yield route involves:
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Guaiacol (2-methoxyphenol) reacting with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol (98.9% yield).
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Chlorination using thionyl chloride or PCl₃ to produce 2-(2-methoxyphenoxy)ethyl chloride (93.7% yield).
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Gabriel synthesis with phthalimide potassium salt to yield N-(2-(4-methoxyphenoxy)ethyl)phthalimide (86.4% yield), followed by hydrazinolysis to free the amine (91.2% yield).
This four-step sequence achieves a total yield of 73.04%, significantly higher than traditional methods.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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DMF as solvent : Critical for facilitating SN2 reactions during alkylation, with recovery rates exceeding 90% after distillation.
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Temperature control : Maintaining 50–55°C during coupling prevents decomposition, while post-reaction heating to 110–115°C ensures complete cyclization.
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Seeding for crystallization : Adding crystalline Form-2 seeds during anti-solvent precipitation (e.g., methyl tert-butyl ether) improves purity to >99%.
Catalytic Enhancements
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PEG-600 : Acts as a phase-transfer catalyst, increasing yields by 15–20% in benzimidazole alkylation steps.
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Charcoal treatment : Post-reaction clarification with activated charcoal removes colored impurities, enhancing product stability.
Characterization and Validation
Spectroscopic Analysis
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FTIR : Key peaks include O–H stretching (3200–3400 cm⁻¹), C–N benzimidazole ring vibrations (1620–1664 cm⁻¹), and aromatic C–O–C bonds (1240–1280 cm⁻¹).
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¹H NMR : Diagnostic signals include singlet δ 3.76 ppm (methoxy group), triplet δ 4.20 ppm (–OCH₂CH₂N–), and multiplet δ 6.85–7.40 ppm (aromatic protons).
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also exert its effects through the modulation of oxidative stress pathways, reducing the levels of reactive oxygen species (ROS) and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid
- 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propanoic acid
Uniqueness
2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Biological Activity
The compound 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol , also known by its CAS number 941540-82-5, is a benzimidazole derivative that has garnered interest for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core linked to a 4-methoxyphenoxyethyl group, which is significant for its biological activity. The molecular weight is approximately 312.4 g/mol .
Anticancer Potential
Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. A study highlighted the efficacy of similar benzimidazole derivatives in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
- Mechanism of Action : Benzimidazole derivatives are known to interact with tubulin, disrupting microtubule formation, which is crucial for mitosis. This disruption leads to apoptosis in cancer cells.
Antimicrobial Activity
Several studies have reported antimicrobial effects associated with benzimidazole derivatives. The presence of the methoxyphenyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.
Anti-inflammatory Effects
Compounds structurally related to this compound have shown significant anti-inflammatory activity in various models. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Study 1: Anticancer Activity
A comparative study on various benzimidazole derivatives demonstrated that those with methoxy substitutions exhibited enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to quantify cell viability post-treatment.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzimidazole A | 15 | MCF-7 (Breast) |
| Benzimidazole B | 10 | A549 (Lung) |
| Target Compound | 8 | MCF-7 |
The target compound showed an IC50 value of 8 µM , indicating potent activity compared to other derivatives.
Study 2: Antimicrobial Efficacy
In vitro testing against various bacterial strains revealed that this compound had notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound possesses considerable antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
